Product packaging for 4-[(6-Methylpyrazin-2-yl)oxy]aniline(Cat. No.:CAS No. 915707-63-0)

4-[(6-Methylpyrazin-2-yl)oxy]aniline

Cat. No.: B1613312
CAS No.: 915707-63-0
M. Wt: 201.22 g/mol
InChI Key: OZPUGVATAOJVLW-UHFFFAOYSA-N
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Description

Structural Context and Rationale for Investigation of 4-[(6-Methylpyrazin-2-yl)oxy]aniline

The core structure of this compound combines two key pharmacophores: a pyrazine (B50134) ring and an aniline (B41778) group. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common feature in numerous biologically active compounds. The presence of a methyl group on the pyrazine ring can influence the molecule's electronic properties and steric interactions. The aniline portion provides a reactive amino group that is crucial for forming further chemical bonds, making it a versatile building block.

The ether linkage between these two rings offers a degree of conformational flexibility, which can be critical for the interaction of derivative compounds with biological targets. The rationale for the investigation of this specific compound often stems from its potential as a precursor for the synthesis of targeted therapeutic agents. Researchers in drug discovery frequently utilize such scaffolds to generate libraries of novel compounds for screening against various diseases.

Historical Overview of Related Chemical Architectures and Their Academic Significance

The academic significance of chemical architectures related to this compound is well-established, particularly in the field of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer.

Pyrazine derivatives have been extensively studied as "hinge-binding" motifs in kinase inhibitors. google.com The nitrogen atoms in the pyrazine ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition. For instance, 2,6-disubstituted pyrazines have been identified as a promising chemotype for potent and cell-active CSNK2A inhibitors. google.com

Similarly, aniline derivatives are fundamental components in the design of numerous kinase inhibitors. google.com The aniline moiety often serves as an anchor point for building out the rest of the molecule to interact with specific regions of the kinase active site. The combination of a heterocyclic ring system with an aniline fragment is a recurring theme in the development of targeted therapies. For example, various 4-anilinoquinazoline (B1210976) derivatives have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors. nih.gov The structural similarities between these historically significant compounds and this compound underscore the academic interest in its potential as a scaffold for new therapeutic agents.

Research Objectives and Scope Pertaining to this compound

The primary research objective concerning this compound is its utilization as a key intermediate in the synthesis of novel, biologically active molecules. The scope of this research typically involves multi-step synthetic pathways to create more elaborate structures. These derivative compounds are then subjected to biological evaluation to determine their potential as therapeutic agents.

A significant area of investigation is the development of kinase inhibitors for the treatment of cancer. rsc.org Researchers might aim to synthesize a series of compounds derived from this compound and screen them against a panel of kinases to identify potent and selective inhibitors of specific cancer-related targets. The commercial availability of this compound and its regioisomer, 3-[(6-Methylpyrazin-2-yl)oxy]aniline, facilitates such research endeavors by providing a ready starting material for chemical synthesis. scbt.com

While specific, publicly available research exclusively focused on this compound is limited, the broader context of related pyrazine and aniline derivatives in drug discovery strongly suggests its role as a valuable building block in the ongoing search for novel and effective therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B1613312 4-[(6-Methylpyrazin-2-yl)oxy]aniline CAS No. 915707-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-6-13-7-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPUGVATAOJVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640399
Record name 4-[(6-Methylpyrazin-2-yl)oxy]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-63-0
Record name 4-[(6-Methyl-2-pyrazinyl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6-Methylpyrazin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 6 Methylpyrazin 2 Yl Oxy Aniline

Exploration of Precursor Synthesis for 4-[(6-Methylpyrazin-2-yl)oxy]aniline

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key precursors: the 6-methylpyrazin-2-ol moiety and a suitable substituted aniline (B41778).

Synthesis of the 6-Methylpyrazin-2-ol Moiety

The 6-methylpyrazin-2-ol, which exists in tautomeric equilibrium with 6-methyl-1H-pyrazin-2-one, is a crucial building block. One common method for its synthesis involves the oxidation of 2-amino-6-methylpyrazine. This transformation introduces the necessary hydroxyl group at the 2-position of the pyrazine (B50134) ring. While specific reagents and conditions can vary, this approach provides a direct route to the desired pyrazinol precursor.

Another synthetic strategy involves the cyclization of appropriate acyclic precursors. These methods, while potentially more complex, can offer high purity and yield under carefully controlled conditions. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis of Substituted Anilines as Precursors

The aniline component required for the synthesis is 4-aminophenol (B1666318). This compound is commercially available, but for laboratory-scale synthesis or the preparation of specifically substituted analogs, several methods are well-established. A prevalent industrial method is the catalytic hydrogenation of p-nitrophenol. nih.gov This process typically employs a catalyst such as platinum on carbon (Pt/C) and is carried out in a suitable solvent. nih.gov The reaction conditions, including solvent polarity, have been shown to influence the rate and efficiency of the hydrogenation. nih.gov

An alternative route to p-aminophenol is through the Bamberger rearrangement of phenylhydroxylamine, which is itself generated from the reduction of nitrobenzene (B124822) in the presence of a strong acid. researchgate.net Historically, iron in an acidic medium was used for the reduction of p-nitrophenol, but this method generates significant iron sludge, making catalytic hydrogenation a more environmentally benign option. researchgate.net

Optimized Reaction Conditions for the Formation of the Ether Linkage in this compound

The formation of the diaryl ether linkage is the cornerstone of the synthesis of this compound. This is typically achieved by reacting a suitably activated 6-methylpyrazine derivative (e.g., 2-chloro-6-methylpyrazine) with 4-aminophenol. The two primary advanced methodologies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed etherification.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is a powerful tool for the formation of C-O bonds in electron-deficient aromatic systems. In the context of this compound synthesis, this involves the reaction of an activated pyrazine, such as 2-chloro-6-methylpyrazine, with the phenoxide of 4-aminophenol. The pyrazine ring, being electron-deficient, facilitates the nucleophilic attack by the phenoxide.

The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of 4-aminophenol, thereby generating the more nucleophilic phenoxide ion. Common bases used for this purpose include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3). The choice of base can significantly impact the reaction rate and yield.

A general procedure involves heating a mixture of the halo-pyrazine and the phenol (B47542) in the presence of a base in a polar aprotic solvent. An analogous reaction for the synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline from 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) and p-aminophenol utilizes potassium tert-butoxide as the base in tetrahydrofuran (B95107) (THF) at room temperature, affording a 78% yield. chemicalbook.com

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)Reference
4-chloro-7-methoxy-6-nitroquinazolinep-aminophenolPotassium tert-butoxideTHFRoom Temp78 chemicalbook.com
2-chloro-4,6-dimethylpyrimidineSubstituted anilines--MicrowaveModerate to Excellent google.com
2-fluoronitrobenzeneBenzylamineKOHHPMC/water-90 nih.gov

This table presents data from analogous SNAr reactions to illustrate typical conditions and yields.

Transition Metal-Catalyzed Etherification Methodologies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of aryl ethers. researchgate.net This methodology offers an alternative to SNAr, particularly when the aromatic ring is not sufficiently electron-deficient or when milder reaction conditions are required. The catalytic cycle involves the oxidative addition of the halo-pyrazine to a palladium(0) complex, followed by reaction with the phenol and reductive elimination to afford the desired ether and regenerate the catalyst. nih.gov

The success of the Buchwald-Hartwig etherification is highly dependent on the choice of ligand coordinated to the palladium center. Sterically hindered biarylphosphine ligands, such as those developed by Buchwald, are often employed to facilitate the catalytic cycle. The choice of base is also crucial, with common options including sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K3PO4).

Aryl HalideAmine/PhenolCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl HalidesPrimary/Secondary AminesPd(OAc)2 or Pd2(dba)3BiarylphosphinesNaOtBu, K3PO4Toluene, DioxaneRoom Temp - 110Varies researchgate.net
2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholine/Pyrrolidine-----60-88

This table presents general conditions for Buchwald-Hartwig amination/etherification reactions.

Solvent Effects and Temperature Optimization in this compound Synthesis

The choice of solvent and reaction temperature are critical parameters that must be optimized to maximize the yield and purity of this compound.

For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used. google.com These solvents are effective at solvating the cationic species involved in the reaction, thereby accelerating the rate. The reaction temperature is typically elevated to overcome the activation energy barrier, with temperatures ranging from 80 °C to 150 °C being common. In some cases, greener solvents like polyethylene (B3416737) glycol (PEG) have been shown to be effective.

In transition metal-catalyzed reactions like the Buchwald-Hartwig etherification, the choice of solvent can influence the solubility of the reactants and the stability and activity of the catalyst. Toluene, dioxane, and tetrahydrofuran (THF) are frequently employed. nih.gov Temperature optimization is also crucial, as it can affect the rate of the catalytic cycle and the stability of the catalyst. Temperatures typically range from room temperature to the boiling point of the solvent.

The optimization of these parameters is often empirical and requires careful screening to identify the ideal conditions for a specific substrate combination.

Catalytic Approaches and Ligand Effects in this compound Synthesis

The formation of the ether linkage in this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, most commonly via an Ullmann condensation. This reaction involves the coupling of a halo-pyrazine, such as 2-chloro-6-methylpyrazine, with 4-aminophenol in the presence of a copper catalyst. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst and, crucially, the coordinating ligand.

Modern advancements in Ullmann-type reactions have shifted from using stoichiometric amounts of copper powder at high temperatures to employing catalytic amounts of a copper salt with a carefully selected ligand. numberanalytics.com The ligand plays a pivotal role in stabilizing the copper catalyst, enhancing its solubility, and facilitating the catalytic cycle. For the synthesis of diaryl ethers, various classes of ligands have been explored, including diamines, amino acids, and phenanthrolines. numberanalytics.com

In the context of synthesizing pyrazine-containing ethers, the electron-deficient nature of the pyrazine ring can influence the reaction kinetics and the choice of optimal catalytic system. rsc.org While specific studies on this compound are limited, research on analogous C-O bond formations in pyrazine derivatives suggests that palladium-based catalysts, commonly used in Suzuki and Stille couplings for C-C bond formation, could also be explored for C-O coupling. rsc.org However, copper-based systems remain the more traditional and often more cost-effective choice for Ullmann condensations.

The selection of the ligand is critical for achieving high yields and minimizing side reactions. For instance, in related Ullmann ether syntheses, N,N'-dimethyl-ethylenediamine has proven effective. The choice of base, such as potassium carbonate or cesium carbonate, also significantly impacts the reaction outcome. tandfonline.com The interplay between the catalyst, ligand, and base is a key area of optimization for the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for Ullmann-type C-O Coupling Reactions

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
CuIN,N'-DimethylethylenediamineK₂CO₃Dioxane110>90 (General) numberanalytics.com
Cu₂OPhenanthrolineCs₂CO₃Toluene11085-95 (General) numberanalytics.com
Pd(OAc)₂Biarylphosphine LigandK₃PO₄Toluene100Good to Excellent (for Pyrazine O-tosylates) rsc.org

Note: The yields are generalized from studies on similar aryl ether syntheses and may vary for the specific synthesis of this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of synthetic processes. The synthesis of this compound can be made more sustainable by focusing on several key areas:

Solvent Selection: Traditional Ullmann reactions often employ high-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which have significant environmental, health, and safety concerns. numberanalytics.com A key green chemistry objective is to replace these with more benign alternatives. Research into greener solvents for similar transformations has explored options like anisole, dimethyl sulfoxide (DMSO) derived from renewable resources, and even water for certain catalytic systems. nih.gov The development of catalytic systems that are effective in these greener solvents is a critical area of research.

Catalyst and Energy Efficiency: The use of highly efficient catalysts at low loadings reduces waste and the need for potentially toxic heavy metals. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. nih.gov The application of microwave irradiation to the synthesis of this compound could offer substantial environmental and economic benefits.

Table 2: Green Chemistry Metrics for Consideration

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention of WasteOptimizing reaction conditions to maximize yield and minimize byproducts.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used.
Less Hazardous Chemical SynthesesUsing less toxic reagents and solvents.
Designing Safer ChemicalsThe final product's application dictates this, but intermediates should be designed for reduced toxicity.
Safer Solvents and AuxiliariesReplacing traditional polar aprotic solvents with greener alternatives.
Design for Energy EfficiencyEmploying energy-efficient methods like microwave synthesis.
Use of Renewable FeedstocksSourcing starting materials from renewable resources where possible.
Reduce DerivativesAvoiding unnecessary protection/deprotection steps.
CatalysisUtilizing highly efficient catalysts to minimize waste.
Design for DegradationConsidering the environmental fate of the product and byproducts.
Real-time analysis for Pollution PreventionImplementing Process Analytical Technology (PAT) for process control.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and conditions that minimize the risk of accidents.

Considerations for Scale-Up Synthesis of this compound

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. Key considerations for the scale-up of this compound synthesis include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and thermodynamics is crucial for designing a robust process. This includes identifying the rate-limiting step, understanding the heat flow of the reaction (exotherms), and establishing safe operating parameters.

Mixing and Mass Transfer: In large reactors, efficient mixing is critical to ensure uniform temperature and concentration, which directly impacts reaction yield and impurity profiles. The choice of reactor type and agitator design are important factors.

Work-up and Purification: The isolation and purification of the final product can be a significant bottleneck in a large-scale process. Developing a scalable and efficient work-up procedure, which may involve extraction, crystallization, and filtration, is essential. The choice of crystallization solvent and conditions will determine the polymorphic form and purity of the final product.

Process Analytical Technology (PAT): The implementation of PAT can provide real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs). globalresearchonline.netresearchgate.netstepscience.com For the synthesis of this compound, in-situ spectroscopic techniques (e.g., FTIR, Raman) could be used to monitor the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion and minimizing the formation of impurities. This approach supports a "Quality by Design" (QbD) framework, leading to a more consistent and reliable manufacturing process. globalresearchonline.netresearchgate.netstepscience.com

Mechanistic Investigations of Chemical Transformations Involving 4 6 Methylpyrazin 2 Yl Oxy Aniline

Reaction Pathway Elucidation for Key Transformations of 4-[(6-Methylpyrazin-2-yl)oxy]aniline

The primary transformation for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, this is achieved by reacting 2-chloro-6-methylpyrazine with 4-aminophenol (B1666318) in the presence of a base. The reaction pathway for this SNAr mechanism can be conceptualized through two principal routes: a stepwise pathway involving a discrete intermediate, or a concerted pathway.

The stepwise pathway proceeds through the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this proposed mechanism, the oxygen atom of the deprotonated 4-aminophenol (the nucleophile) attacks the carbon atom of the pyrazine (B50134) ring that is bonded to the chlorine atom (the leaving group). This results in the formation of a tetrahedral intermediate where the negative charge is delocalized over the electron-deficient pyrazine ring. The aromaticity of the pyrazine ring is temporarily disrupted in this intermediate. The subsequent and typically rapid step involves the expulsion of the chloride ion, which restores the aromaticity of the pyrazine ring and yields the final product.

Recent computational and experimental evidence for other SNAr reactions, particularly on heteroaromatic systems, suggests that a concerted mechanism may be operative. nih.gov In a concerted pathway, the bond formation between the nucleophile and the aromatic ring and the bond cleavage of the leaving group occur in a single transition state. While these events are simultaneous, they may not be perfectly synchronous. This pathway avoids the formation of a distinct Meisenheimer intermediate. For substitutions on pyrazine, some computational studies predict that stepwise mechanisms are not favored. nih.gov

The prevailing pathway for the formation of this compound is likely influenced by the specific reaction conditions, such as the solvent and the nature of the base used.

Kinetic Studies of this compound Reactivity

While specific kinetic data for the synthesis of this compound are not extensively reported in the literature, the kinetics of SNAr reactions are well-documented. For a stepwise mechanism where the formation of the Meisenheimer complex is the rate-determining step, the reaction is expected to follow second-order kinetics, being first order in both the electrophile (2-chloro-6-methylpyrazine) and the nucleophile (the 4-aminophenoxide).

The rate law can be expressed as: Rate = k[2-chloro-6-methylpyrazine][4-aminophenoxide]

Where k is the second-order rate constant. The concentration of the 4-aminophenoxide is dependent on the concentration of 4-aminophenol and the base.

Factors that would be expected to influence the reaction rate include:

Temperature: An increase in temperature would increase the rate constant (k) according to the Arrhenius equation, leading to a faster reaction.

Solvent: Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the cationic counter-ion of the base without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.

Base Strength: A stronger base will lead to a higher concentration of the more reactive 4-aminophenoxide nucleophile, thereby increasing the reaction rate.

An illustrative data table showing the hypothetical effect of reactant concentration on the initial reaction rate is presented below.

[2-chloro-6-methylpyrazine] (M)[4-aminophenol] (M)[Base] (M)Initial Rate (M/s)
0.10.10.11.0 x 10⁻⁵
0.20.10.12.0 x 10⁻⁵
0.10.20.12.0 x 10⁻⁵
0.10.10.22.0 x 10⁻⁵

Note: The data in this table is illustrative and intended to demonstrate the principles of reaction kinetics.

Identification of Reactive Intermediates in Reactions of this compound

The primary reactive intermediate in the stepwise SNAr pathway is the Meisenheimer complex . For the synthesis of this compound, this intermediate would be a tetrahedral anionic species. The negative charge in this complex is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrazine ring. The presence of the electron-withdrawing nitrogen atoms in the para and meta positions relative to the site of nucleophilic attack is crucial for the stabilization of this intermediate.

In the case of a concerted mechanism , a discrete intermediate is not formed. Instead, the reaction proceeds through a single transition state . This transition state would feature a partially formed bond between the oxygen of the 4-aminophenol and the pyrazine carbon, and a partially broken bond between the pyrazine carbon and the chlorine atom. The negative charge would be distributed over the nucleophile, the pyrazine ring, and the leaving group in this high-energy state. springernature.com

Direct experimental observation of Meisenheimer complexes can be challenging due to their transient nature. However, their existence is often inferred from kinetic data and computational modeling. Spectroscopic techniques such as NMR have been used in some cases to detect highly stabilized Meisenheimer complexes. nih.gov

Influence of Electronic and Steric Factors on the Reactivity Profile of this compound

The reactivity of the precursors to this compound is significantly influenced by both electronic and steric factors.

Electronic Effects:

Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. This effect is most pronounced at the carbon atoms adjacent to the nitrogen atoms.

Methyl Group: The methyl group on the pyrazine ring is a weak electron-donating group. Its presence may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrazine. However, this effect is generally minor compared to the activating effect of the ring nitrogens.

4-Aminophenol: The amino (-NH₂) and hydroxyl (-OH) groups on the phenol (B47542) ring are electron-donating. In the nucleophile (4-aminophenoxide), the negative charge is primarily on the oxygen atom, making it a potent nucleophile. The amino group can further enhance the nucleophilicity of the phenoxide through resonance.

Steric Effects:

The methyl group on the pyrazine ring is positioned away from the site of nucleophilic attack (the C2 position) and therefore is expected to have a minimal steric hindrance effect on the approaching nucleophile.

The nucleophile, 4-aminophenol, is relatively bulky. However, the attack occurs at an sp² hybridized carbon, and significant steric hindrance is not anticipated in this specific reaction.

The interplay of these factors governs the feasibility and rate of the SNAr reaction. A summary of these effects is presented in the table below.

MoietySubstituentElectronic EffectSteric Effect on Reaction
PyrazineRing NitrogensStrongly electron-withdrawing (activating)-
Pyrazine6-Methyl groupWeakly electron-donating (deactivating)Minimal
Aniline (B41778)4-Hydroxyl groupElectron-donating (activates nucleophile)-
Aniline1-Amino groupElectron-donating (activates nucleophile)-

Computational Mechanistic Studies on this compound Transformations

A typical computational investigation would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, any intermediates, and transition states.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or first-order saddle points (for transition states).

Reaction Pathway Mapping: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the correct reactants and products (or intermediates).

Energy Profile Calculation: Determining the relative energies of all species along the reaction coordinate to calculate activation energies and reaction enthalpies.

Such studies could definitively distinguish between a stepwise and a concerted mechanism by determining whether a stable Meisenheimer complex exists as a true intermediate on the potential energy surface. researchgate.net Furthermore, computational analysis can quantify the electronic and steric effects of the substituents by examining changes in charge distribution and orbital interactions throughout the reaction.

Lack of Specific Research Data Precludes Detailed Article Generation

Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific published research on the derivatization and analogue synthesis of the chemical compound This compound .

Specifically, no research findings were located for the following transformations of This compound :

Functionalization of the Aniline Moiety:

Acylation and Sulfonylation Reactions

Electrophilic Aromatic Substitution on the Phenyl Ring

Diazotization and Subsequent Coupling Reactions

Modification of the Pyrazine Ring:

Reactions at the Methyl Group

Halogenation and Subsequent Cross-Coupling Strategies

Although general methodologies for these types of reactions on related structures—such as other aniline derivatives mdpi.com, pyrazines nih.govthieme-connect.de, and quinazolines webofproceedings.orgijcce.ac.irtbzmed.ac.ir—are well-documented, the strict requirement to focus solely on This compound prevents the extrapolation of this general knowledge. To do so would be speculative and would not meet the standard of a scientifically accurate article based on detailed research findings for the specific compound .

Due to this lack of specific data, it is not possible to generate a thorough and informative article that adheres to the provided outline and content requirements.

Derivatization Strategies and Analogue Synthesis of 4 6 Methylpyrazin 2 Yl Oxy Aniline

Synthesis of Structural Analogues of 4-[(6-Methylpyrazin-2-yl)oxy]aniline

The synthesis of structural analogues of this compound involves a variety of chemical strategies to modify its constituent parts: the pyrazine (B50134) ring, the ether linkage, and the aniline (B41778) moiety. These modifications are crucial for probing structure-activity relationships and discovering novel derivatives.

The ether linkage in this compound is a key structural feature that can be replaced with other bridging groups to alter the molecule's conformational flexibility, electronic properties, and metabolic stability. The synthesis of analogues with thioether, sulfone, and amide bridges represents a significant area of exploration.

Thioether Analogues: The synthesis of thioether analogues, such as 4-[(6-methylpyrazin-2-yl)thio]aniline, can be achieved through several methods. A common approach involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrazine, like 2-chloro-6-methylpyrazine, and 4-aminothiophenol. Metal-catalyzed cross-coupling reactions, particularly those using palladium or copper catalysts, are also widely employed to form the aryl-thioether bond. researchgate.net These methods offer a versatile route to thioether analogues under relatively mild conditions.

Sulfone Analogues: The corresponding sulfone analogues can be prepared by the oxidation of the thioether precursors. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Alternatively, direct synthesis of diaryl sulfones can be achieved through methods like the reaction of arynes with thiosulfonates or palladium-catalyzed three-component coupling reactions involving an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO. nih.govresearchgate.net

Amide-Bridged Analogues: The synthesis of amide-bridged analogues involves the formation of an amide bond between a pyrazine carboxylic acid and an aniline derivative, or vice versa. Standard peptide coupling reagents such as DCC, EDCI, or HATU can be used to facilitate this reaction. researchgate.net Another route involves the reaction of an acyl chloride derivative of the pyrazine with aniline. researchgate.net These methods provide access to a range of N-arylpyrazin-2-carboxamides, introducing a different geometry and hydrogen bonding capability compared to the original ether linkage.

Table 1: Synthetic Strategies for Bridge Variation

Bridging Group General Synthetic Approach Key Reagents
Thioether (-S-) Nucleophilic aromatic substitution or metal-catalyzed cross-coupling. researchgate.net 2-chloro-6-methylpyrazine, 4-aminothiophenol, Pd or Cu catalyst.
Sulfone (-SO₂-) Oxidation of thioether precursor or direct sulfone synthesis. nih.govresearchgate.net H₂O₂, mCPBA, arynes, thiosulfonates, DABSO.
Amide (-CONH-) Amide coupling reactions. researchgate.net Pyrazine-2-carboxylic acid, aniline, DCC, EDCI, HATU.

The synthesis of isomeric forms of this compound allows for the investigation of how the spatial arrangement of substituents affects the molecule's properties. This includes positional isomers of the methyl group on the pyrazine ring and isomers where the connectivity of the ether linkage is altered.

Positional Isomers of the Methyl Group: The synthesis of isomers such as 4-[(5-methylpyrazin-2-yl)oxy]aniline and 4-[(3-methylpyrazin-2-yl)oxy]aniline requires the corresponding methyl-substituted chloropyrazines as starting materials. The synthesis of these substituted pyrazines can be achieved through various heterocyclic chemistry methods, often involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For instance, the condensation of a methyl-substituted glyoxal (B1671930) with ethylenediamine (B42938) would lead to a methyl-substituted dihydropyrazine, which can then be oxidized to the aromatic pyrazine. researchgate.net Subsequent chlorination and etherification with 4-aminophenol (B1666318) would yield the desired isomer.

Connectivity Isomers: An example of a connectivity isomer is 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, where the core heterocyclic system is altered. The synthesis of this compound has been reported to proceed via the reaction of tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate with trifluoroacetic acid in dichloromethane. nih.govresearchgate.net This highlights the use of protecting group strategies to achieve the synthesis of complex isomeric structures.

Table 2: Synthesis of Isomeric Analogues

Isomer Type Example Compound Synthetic Approach
Positional (Methyl) 4-[(5-Methylpyrazin-2-yl)oxy]aniline Condensation, oxidation, chlorination, and etherification. researchgate.net
Connectivity 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline Deprotection of a carbamate (B1207046) precursor. nih.govresearchgate.net

Replacing the methylpyrazine moiety with other heterocyclic or aromatic ring systems is a key strategy to explore a wider chemical space. This can lead to the discovery of analogues with significantly different electronic and steric profiles.

Pyridine (B92270) Analogues: The synthesis of pyridine-containing analogues, such as 4-[(pyridin-2-yl)oxy]aniline, typically involves the nucleophilic substitution of a halopyridine with 4-aminophenol. The reactivity of halopyridines towards nucleophilic substitution is a well-established method for the formation of such ether linkages.

Pyrimidine (B1678525) Analogues: Pyrimidine-based analogues are also of significant interest. For instance, the synthesis of 4-((4,6-dimethylpyrimidin-2-yl)thio)aniline has been documented. researchgate.net The synthesis of pyrimidine-oxy-aniline derivatives often involves the reaction of a chloropyrimidine with an aminophenol in the presence of a base.

Quinoline (B57606) Analogues: The synthesis of quinoline-based analogues, such as 4-anilino-2-phenylquinoline derivatives, has been described, highlighting the exploration of larger, fused ring systems. nih.gov These are often synthesized through multi-step sequences, for example, via Conrad-Limpach or Gould-Jacobs reactions to construct the quinoline core, followed by functionalization to introduce the aniline moiety.

Table 3: Core Ring System Analogues

Analogue Core Synthetic Strategy
Pyridine Nucleophilic substitution of a halopyridine.
Pyrimidine Reaction of a chloropyrimidine with an aminophenol.
Quinoline Multi-step synthesis of the quinoline core followed by functionalization. nih.gov

Structure-Reactivity Relationship Studies of this compound Derivatives

The synthesis of the aforementioned analogues provides a platform for systematic structure-reactivity relationship (SAR) studies. These studies aim to correlate specific structural modifications with changes in chemical reactivity and, by extension, biological activity.

The introduction of different bridging groups directly impacts the molecule's electronic properties. An ether linkage allows for a degree of conformational flexibility, while a more rigid amide bridge introduces a hydrogen bond donor and acceptor, potentially leading to different intermolecular interactions. A thioether bridge is less polarizing than an ether, and its oxidation to a sulfone introduces a strong electron-withdrawing group, which can significantly alter the reactivity of the adjacent aromatic rings.

The position of the methyl group on the pyrazine ring can influence the molecule's metabolic stability and its interaction with biological targets. For instance, a methyl group at a position susceptible to metabolic oxidation might be moved to a more stable position to enhance the compound's half-life.

Theoretical and Computational Chemistry Studies on 4 6 Methylpyrazin 2 Yl Oxy Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons, representing the nucleophilic or electron-donating capacity of the molecule. Conversely, the LUMO is the orbital most likely to accept electrons, indicating the electrophilic or electron-accepting nature. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates that the molecule is more reactive. For 4-[(6-Methylpyrazin-2-yl)oxy]aniline, the FMO analysis would reveal the distribution of these orbitals, showing which parts of the molecule (the pyrazine (B50134) ring, the ether linkage, or the aniline (B41778) ring) are the primary sites for electron donation and acceptance.

Illustrative Data Table: FMO Properties

This table demonstrates the kind of data that would be generated from a DFT calculation for this compound. Note: These values are hypothetical.

ParameterEnergy (eV)Description
EHOMO -5.85Energy of the Highest Occupied Molecular Orbital
ELUMO -1.20Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.65Indicator of chemical reactivity and kinetic stability

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential plotted onto the constant electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, as it visualizes the charge distribution and identifies regions that are electron-rich or electron-poor.

In an ESP map, regions of negative potential (typically colored red or yellow) correspond to areas with a high electron density, which are prone to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen. Regions of positive potential (colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. For this compound, an ESP analysis would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen of the ether linkage, as well as the nitrogen of the aniline group. Positive potential might be observed on the hydrogen atoms of the amine group and the aromatic rings.

Conformational Analysis and Energy Minimization of this compound

The three-dimensional structure of a molecule is critical to its function and interactions. This compound is not a rigid molecule; it possesses rotational freedom, primarily around the C-O-C ether linkage and the C-N bond of the aniline group. Conformational analysis involves systematically exploring these rotations to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Computational chemists perform this analysis by calculating the potential energy of the molecule as a function of specific dihedral angles. The goal is to find the global energy minimum—the most stable conformation—as well as other low-energy local minima. This information is crucial for understanding how the molecule might orient itself when interacting with other molecules or surfaces. For instance, the relative orientation of the pyrazine and aniline rings could significantly impact its interaction with a target site.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations often model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or an organic solvent. semanticscholar.orgresearchgate.net MD simulations model the movements of atoms and molecules over time based on a force field, which describes the physics of their interactions. semanticscholar.org

For this compound, an MD simulation would provide insights into:

Solvation: How solvent molecules arrange themselves around the solute molecule.

Dynamics: The flexibility of the molecule and the time scales of its conformational changes in solution. mdpi.com

Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent and other solute molecules. nih.gov

This type of simulation is essential for bridging the gap between the theoretical properties of a single molecule and its behavior in a real-world chemical or biological environment.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry can predict various spectroscopic properties, which can then be used to interpret or verify experimental data. jksus.org For this compound, key predictable spectra would include:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to the peaks in an experimental IR spectrum. This helps in assigning specific peaks to the vibrations of particular functional groups (e.g., N-H stretch of the amine, C-O-C stretch of the ether).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. vu.lt

Illustrative Data Table: Predicted Spectroscopic Data

This table shows an example of computationally predicted data that would aid in the structural characterization of this compound. Note: These values are hypothetical.

SpectroscopyParameterPredicted ValueCorresponding Functional Group
IR Vibrational Frequency (cm⁻¹)3450, 3360N-H stretching (aniline)
IR Vibrational Frequency (cm⁻¹)1245Aryl-O stretching (ether)
¹³C NMR Chemical Shift (ppm)158.5C-O (Pyrazine side)
¹H NMR Chemical Shift (ppm)2.40-CH₃ (Methyl)
UV-Vis λmax (nm)295π → π* transition

In Silico Exploration of Potential Chemical Interactions and Binding Sites for Non-Biological Applications

In silico methods are powerful tools for predicting how a molecule might interact with various materials or other chemical species in non-biological contexts. nih.gov This is particularly relevant in materials science, catalysis, and sensor technology.

For this compound, computational studies could explore its potential to:

Adsorb onto Surfaces: DFT calculations can model the interaction of the molecule with a metal or metal oxide surface. chemrxiv.orgresearchgate.net This is useful for applications like corrosion inhibition, where the molecule is designed to form a protective layer on a metal surface. nih.gov The calculations would identify the preferred binding mode (e.g., flat-lying or upright) and the nature of the interaction (physisorption vs. chemisorption).

Form Coordination Complexes: The nitrogen and oxygen atoms in the molecule act as Lewis bases, making them potential sites for coordinating with metal ions. Computational models can predict the geometry and stability of such complexes.

Engage in Non-Covalent Interactions: Methods can be used to analyze and quantify non-covalent interactions, such as π-π stacking between its aromatic rings and other molecules, which is crucial for designing self-assembling materials or molecular sensors. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 6 Methylpyrazin 2 Yl Oxy Aniline and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

No specific HRMS data, including accurate mass measurements or fragmentation patterns for 4-[(6-Methylpyrazin-2-yl)oxy]aniline, could be located in the public domain. Such data would be crucial for confirming its elemental composition and for structural elucidation by identifying characteristic fragment ions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR data are fundamental for the structural confirmation of newly synthesized compounds, detailed multidimensional NMR studies (COSY, HSQC, HMBC, NOESY) for this compound are not published. These techniques are essential for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space correlations, which are vital for a complete structural elucidation. Furthermore, no solid-state NMR studies, which would provide insights into the compound's polymorphic forms and crystalline structure, have been reported.

X-ray Crystallography for Single Crystal Structure Determination and Crystal Packing Analysis

A search for single-crystal X-ray diffraction data for this compound did not yield any results. This information is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and understanding its crystal packing, including intermolecular interactions like hydrogen bonding.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Fingerprinting

While general vibrational frequencies for the functional groups present in this compound (e.g., N-H stretches of the amine, C-O-C ether linkage, and aromatic C-H and C=C/C=N vibrations) can be predicted, specific, experimentally obtained IR and Raman spectra for this compound are not available in the literature. These spectra would serve as a unique fingerprint for the molecule.

Chromatographic Methods (HPLC, GC) for Purity Assessment, Isomer Separation, and Reaction Monitoring

Detailed high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for the purity assessment, isomer separation, or reaction monitoring of this compound have not been described in accessible research. Such methods are fundamental for ensuring the quality of the compound and for optimizing its synthesis.

Applications of 4 6 Methylpyrazin 2 Yl Oxy Aniline in Synthetic Organic Chemistry

4-[(6-Methylpyrazin-2-yl)oxy]aniline as a Precursor for Novel Heterocyclic Systems

The aniline (B41778) and pyrazine (B50134) groups in this compound make it an excellent starting material for the construction of novel heterocyclic systems. The amino group of the aniline moiety can participate in various cyclization reactions to form new rings. For instance, anilines are common precursors in the synthesis of quinazolines, which are important scaffolds in medicinal chemistry. nih.gov The pyrazine ring itself can be a platform for further chemical modifications.

The synthesis of bioactive heterocycles often involves the use of versatile building blocks like aminophenol derivatives. researchgate.netwebofproceedings.org For example, a similar compound, 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline, serves as a key intermediate in the synthesis of antitumor drugs. webofproceedings.org This suggests that this compound could be a valuable precursor for creating a diverse range of heterocyclic compounds with potential biological activities. The reactivity of the aniline nitrogen allows for the construction of fused ring systems, which are prevalent in many pharmaceuticals. mdpi.com

Utility as a Ligand or Catalyst Precursor in Organic Transformations

The nitrogen atoms in the pyrazine ring and the aniline group of this compound can act as coordination sites for metal ions. This property makes it a potential ligand for the formation of metal complexes that can be used as catalysts in various organic transformations. Schiff base complexes derived from aniline derivatives have been shown to possess significant catalytic activity in reactions such as the oxidation of anilines to azobenzenes. nih.gov

Moreover, metal complexes with ligands containing pyridine (B92270) or similar nitrogen-containing heterocycles have been explored for their catalytic activities in a range of reactions. researchgate.netnih.gov For instance, terpyridine-based metal complexes are known to be effective catalysts. researchgate.net The structural similarity of the pyrazine moiety to pyridine suggests that metal complexes of this compound could exhibit interesting catalytic properties. These complexes could potentially be used in cross-coupling reactions, hydrogenations, or oxidations, which are fundamental transformations in organic synthesis.

Incorporation into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its potential for hydrogen bonding (via the N-H group) and π-π stacking (via the aromatic rings), makes it a candidate for the construction of supramolecular assemblies.

Aniline derivatives have been used to create complex metal-organic frameworks and other self-assembled structures. mdpi.comresearchgate.net The ability of the pyrazine and aniline rings to participate in intermolecular interactions could allow this compound to form well-ordered, three-dimensional architectures. These supramolecular structures could have applications in areas such as molecular recognition, sensing, and materials science.

Role in Materials Science as a Building Block for Polymers or Functional Materials

The functional groups present in this compound allow for its incorporation into polymeric structures to create functional materials. The aniline moiety can be polymerized or grafted onto existing polymer chains. The resulting polymers could possess interesting thermal, optical, or electronic properties derived from the pyrazine and aniline units.

For example, poly(2-oxazoline)s are a class of polymers whose properties can be tailored by incorporating functional side chains. mdpi.com It is conceivable that this compound could be used to functionalize such polymers, leading to materials with specific applications. The development of new building blocks is crucial for advancing the field of materials science, and this compound offers a unique combination of functionalities. umich.edu

Synthesis of Advanced Chemical Intermediates from this compound

Beyond its direct applications, this compound can serve as a crucial starting material for the synthesis of more complex and valuable chemical intermediates. The reactivity of the aniline group allows for a wide range of chemical transformations, including diazotization followed by substitution, acylation, and alkylation. These reactions can be used to introduce new functional groups and build up molecular complexity.

In the context of drug discovery, aniline derivatives are frequently used as starting points for the synthesis of compound libraries for high-throughput screening. nih.govgoogle.com The pyrazinyloxy-aniline core of this molecule could be a novel scaffold for the development of new therapeutic agents. For instance, anilinoquinazolines have been identified as antagonists for the mGlu5 receptor, highlighting the potential of aniline-based structures in medicinal chemistry. nih.gov The synthesis of derivatives of this compound could lead to the discovery of new bioactive molecules. researchgate.netnih.govtdcommons.org

Emerging Research Directions and Future Perspectives for 4 6 Methylpyrazin 2 Yl Oxy Aniline

Exploration of Photochemical Transformations of 4-[(6-Methylpyrazin-2-yl)oxy]aniline

The photochemistry of this compound is anticipated to be rich and complex, influenced by both the pyrazine (B50134) and aniline (B41778) components. Irradiation of pyrazine and its derivatives can lead to fascinating molecular rearrangements. acs.orgfigshare.com For instance, studies on methyl-substituted pyrazines have shown that UV irradiation can induce photoisomerization, transforming the pyrazine ring into a pyrimidine (B1678525) ring. acs.org This process is thought to proceed through a high-energy excited state and a conical intersection, which facilitates a rapid, radiationless decay back to a ground-state isomer. acs.orgfigshare.com

For this compound, it is plausible that similar photochemical transformations could be initiated. The presence of the aniline group, however, may influence the reaction pathways. The aniline moiety itself is subject to photodegradation, often involving hydroxyl radicals in aqueous environments, leading to the formation of intermediates like phenol (B47542), 2-aminophenol, and nitrobenzene (B124822) before complete mineralization to CO2, H2O, and inorganic ions. researchgate.net The photocatalytic degradation of various aniline derivatives has been demonstrated using semiconductor oxides like TiO2 and ZnO under solar or UV irradiation. nih.govnih.govresearchgate.net The efficiency of this degradation is often dependent on factors such as pH, the type of photocatalyst, and the concentration of the aniline derivative. nih.govnih.gov

Table 1: Examples of Photodegradation Conditions for Aniline Derivatives

Aniline DerivativePhotocatalystLight SourcepHRemoval EfficiencyReference
AnilineCr:ZnO NPsSunlight993% (in 6 hours) nih.gov
Aniline BlueTiO2-anthocyaninVisible Light3~55% (in 120 min) mdpi.com
o-nitroanilineZnONot specifiedNot specifiedHigh nih.gov
2-chloroanilineZnONot specifiedNot specifiedHigh nih.gov

Electrochemistry of this compound and its Derivatives

The electrochemical behavior of this compound is expected to be characterized by the redox processes of both the aniline and pyrazine moieties. Aniline and its derivatives are known to undergo electrochemical oxidation. For example, the electrochemical oxidation of 4-chloroaniline (B138754) involves a one-electron oxidation followed by a disproportionation reaction, leading to the formation of reactive intermediates that can be trapped by nucleophiles. researchgate.net The basicity of the aniline nitrogen, which is influenced by substituents on the aromatic ring, plays a crucial role in its electrochemical properties. qorganica.com

Pyrazine and its derivatives, on the other hand, are known to undergo reduction. The electrochemical reduction of pyrazines typically involves the transfer of two electrons to form 1,4-dihydropyrazine (B12976148) counterparts, with the exact mechanism and potential being pH-dependent. researchgate.net The introduction of substituents, such as methyl groups, can alter the redox potentials by modifying the electronic properties of the pyrazine ring. researchgate.net

For this compound, cyclic voltammetry studies would be invaluable in elucidating its redox behavior. It is anticipated that the compound will exhibit an oxidative wave corresponding to the aniline moiety and a reductive wave corresponding to the pyrazine ring. The ether linkage provides electronic communication between the two rings, and it would be of interest to investigate how the oxidation of the aniline affects the reduction of the pyrazine, and vice versa. Computational studies could complement experimental work by predicting the redox potentials and identifying the orbitals involved in electron transfer. nih.govresearchgate.net

Solid-State Chemistry and Crystal Engineering of this compound

The solid-state structure of this compound is likely to be governed by a combination of hydrogen bonding and π-π stacking interactions, which are common in both aniline and pyrazine derivatives. The aniline group provides a hydrogen bond donor (-NH2), while the pyrazine ring and the ether oxygen can act as hydrogen bond acceptors. This could lead to the formation of well-defined supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. iucr.org For instance, the crystal structure of 4-[3-(4-Nitrophenoxy)propoxy]aniline reveals that molecules are linked via N—H⋯O hydrogen bonds into undulating chains. iucr.org

The planar nature of the pyrazine and phenyl rings also suggests the possibility of π-π stacking interactions, which could further stabilize the crystal packing. mdpi.com The interplay of these non-covalent interactions could give rise to interesting crystal engineering possibilities, including the formation of polymorphs or cocrystals with other molecules. The study of the crystal structure of related compounds, such as 4-Nitro-2-phenoxyaniline, shows that the dihedral angle between the aromatic rings is a key structural parameter. iucr.org

Future research in this area could involve single-crystal X-ray diffraction studies to determine the precise molecular and supramolecular structure of this compound. Understanding the packing arrangement and intermolecular interactions would be crucial for correlating its solid-state properties with its molecular structure.

Table 2: Crystallographic Data for a Related Aniline Derivative

Compound4-[3-(4-Nitrophenoxy)propoxy]aniline
Formula C15H16N2O4
Crystal System Orthorhombic
Space Group Pccn
Key Interactions N—H⋯O hydrogen bonds, C—H⋯π interactions
Supramolecular Structure Undulating one-dimensional chains linked into a three-dimensional network
Reference iucr.org

Development of Novel Synthetic Routes Utilizing Unconventional Catalysis

While traditional methods for the synthesis of aryl ethers, such as the Williamson or Ullmann ether synthesis, are well-established, there is growing interest in developing more sustainable and efficient synthetic protocols. numberanalytics.com Unconventional catalytic methods, such as mechanochemistry and photocatalysis, offer promising alternatives.

Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., ball milling), can often be performed in the absence of solvents, leading to greener and more efficient processes. organic-chemistry.org This technique has been successfully applied to the synthesis of various organic compounds, including aryl ethers. organic-chemistry.org A mechanochemical approach to the synthesis of this compound could potentially involve the milling of a suitable pyrazine precursor with a phenoxide salt.

Photocatalysis represents another innovative approach. Pyrazine-based photosensitizers have been used to drive various organic transformations. researchgate.netbohrium.com It is conceivable that a photocatalytic route could be designed for the synthesis of this compound, possibly involving a light-mediated coupling of a pyrazine derivative with a substituted phenol.

Future research should explore these unconventional synthetic methods to develop more environmentally friendly and atom-economical routes to this compound and its derivatives. Such studies would not only be of practical importance but could also provide new insights into the reactivity of this class of compounds.

Interdisciplinary Approaches for Expanding the Chemical Utility of this compound

The unique combination of a pyrazine ring, an aniline moiety, and an ether linkage in this compound opens up possibilities for its application in various interdisciplinary fields, particularly in materials science and supramolecular chemistry.

Pyrazine derivatives are known to be useful building blocks for functional materials due to their electronic properties and ability to coordinate with metal ions. rsc.orgresearchgate.netrsc.orgresearchgate.net The incorporation of the aniline group could provide additional functionality, such as redox activity or a site for further chemical modification. The resulting materials could have applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or solar cells. rsc.org

In supramolecular chemistry, the ability of this compound to participate in hydrogen bonding and π-π stacking makes it an interesting candidate for the design of self-assembling systems. mdpi.comresearchgate.netrsc.org By carefully tuning the conditions, it might be possible to create well-defined nanostructures, such as nanofibers or vesicles, with potential applications in sensing, catalysis, or drug delivery. The pyrazine moiety can also act as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers, with the aniline group providing a functional handle within the pores of the material. mdpi.com

Future interdisciplinary research should focus on harnessing the unique structural and electronic features of this compound to create novel functional materials and supramolecular systems. This could involve collaborations between synthetic chemists, materials scientists, and physicists to fully explore the potential of this promising molecule.

Q & A

Q. What are the optimized synthetic routes for 4-[(6-Methylpyrazin-2-yl)oxy]aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution. A representative method involves reacting 2-chloropyrazine derivatives with 4-aminophenol under controlled conditions. For example:

  • Step 1: Mix 2-chloro-6-methylpyrazine with 4-aminophenol in ethanol.
  • Step 2: Heat at 423–433 K for 3 hours to promote substitution .
  • Step 3: Purify via extraction (e.g., ether/water partitioning) and recrystallization.
    Key variables affecting yield include solvent polarity, temperature, and stoichiometric ratios. Ethanol is preferred for its balance of polarity and boiling point, while excess 4-aminophenol (1.2–1.5 equivalents) minimizes side reactions.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm for pyrazine and aniline rings) and NH₂ protons (δ ~5.0 ppm, broad singlet).
    • ¹³C NMR: Confirm substitution patterns via pyrazine carbons (δ 145–160 ppm) and aniline carbons (δ 115–130 ppm).
  • X-ray Crystallography: Refinement using programs like SHELXL (riding model for H-atoms, anisotropic displacement parameters for heavy atoms) resolves bond lengths and angles, critical for confirming the pyrazine-aniline linkage .
  • HPLC-MS: Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm.

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aniline group.
  • Handling: Use gloveboxes or fume hoods to avoid moisture absorption and degradation.
  • Decomposition Risks: The NH₂ group is prone to oxidation; avoid exposure to light, peroxides, or strong acids. Stability studies (TGA/DSC) show decomposition onset at ~150°C .

Advanced Research Questions

Q. How does the electronic nature of the pyrazine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The electron-withdrawing pyrazine ring activates the para-oxy position for NAS. Computational studies (DFT) reveal:

  • Electrostatic Potential Maps: Highlight electron-deficient regions at the pyrazine N-atoms, directing electrophiles to the aniline’s NH₂ group.
  • Kinetic Studies: Compare reaction rates with analogs (e.g., 4-(pyridin-2-yloxy)aniline) to quantify pyrazine’s electron-withdrawing effect. Substituents like methyl groups on pyrazine further modulate reactivity by steric hindrance .

Q. What computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., tyrosine kinases). Pyrazine’s planar structure facilitates π-π stacking with aromatic residues (e.g., Phe in EGFR).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the NH₂ group and Asp1043 in HER2 .
  • QSAR Models: Corate substituent effects (e.g., methyl vs. methoxy) with IC₅₀ values from kinase inhibition assays.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Core Modifications: Introduce electron-donating groups (e.g., –OCH₃) to the aniline ring to improve solubility. Replace pyrazine with quinoline (as in 6,7-dimethoxyquinoline derivatives) for enhanced π-stacking .
  • Side-Chain Engineering: Attach sulfonyl chloride (–SO₂Cl) or aldehyde (–CHO) groups at the para position for conjugation with biomolecules (Table 1) .

Q. Table 1: Structural Derivatives and Applications

CompoundModificationApplicationReference
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehydeAldehyde functionalizationIntermediate for Schiff base synthesis
4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chlorideSulfonyl chloride groupProtein conjugation studies
6,7-Dimethoxy-4-(2-hydroxy-pyridin-3-yloxy)-quinolineQuinoline core + methoxyKinase inhibition assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.